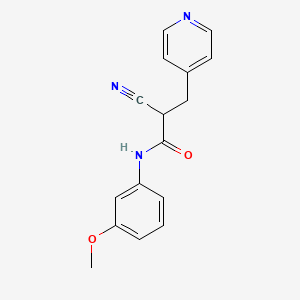

2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide

Description

2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide is a synthetic amide derivative characterized by a cyano group at the β-position of the propanamide backbone, a pyridin-4-yl substituent at the γ-position, and a 3-methoxyphenyl group attached to the amide nitrogen. The pyridin-4-yl moiety introduces aromatic π-system interactions, while the methoxyphenyl group may enhance lipophilicity. This structural complexity positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name |

2-cyano-N-(3-methoxyphenyl)-3-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-15-4-2-3-14(10-15)19-16(20)13(11-17)9-12-5-7-18-8-6-12/h2-8,10,13H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLKWFRWHLAEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.

Cyclization: The intermediate undergoes cyclization with 4-bromopyridine under basic conditions to form the pyridinyl ring.

Amidation: The final step involves the amidation of the cyano group with an appropriate amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl and pyridinyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also influence cellular pathways by altering gene expression or protein function.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Key Observations :

- This may alter reactivity in nucleophilic environments or enzyme-binding pockets.

- Pyridin-4-yl vs. Pyridin-3-yl : The pyridin-4-yl group in the target compound allows for axial π-stacking interactions, unlike pyridin-3-yl derivatives (e.g., compound 2 in ), which may adopt different binding orientations .

- Methoxy Positioning : The 3-methoxyphenyl group in the target compound may sterically hinder interactions compared to 4-methoxyphenyl derivatives (), where the methoxy group is para and less obstructive .

Key Observations :

Key Observations :

- Cyano Group Impact: The cyano group in the target compound may act as a hydrogen bond acceptor, similar to carbonyl groups in XCT790 , but with reduced steric bulk compared to trifluoromethyl groups.

- Pyridin-4-yl vs. Indole : While compound 3n () relies on indole’s hydrophobicity for CYP51 binding , the target compound’s pyridin-4-yl group could engage in π-π interactions with aromatic residues in kinase active sites, as seen in compound 1k ().

Biological Activity

2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide, with the CAS number 483359-55-3, is an organic compound notable for its diverse biological activities. This compound features a cyano group, a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone, which contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science.

- Molecular Formula: C16H15N3O2

- Molecular Weight: 281.31 g/mol

- Structure: The compound contains functional groups that facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group acts as an electrophile, while the methoxyphenyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding. These interactions can modulate enzyme activity or receptor function, influencing cellular pathways and gene expression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds within the same structural family. For instance, derivatives of 2-cyanoacrylamide have shown promising antibacterial and antifungal activities against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that similar compounds may exhibit significant antimicrobial properties, warranting further investigation into their mechanisms and efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. Preliminary results indicate that it may possess notable cytotoxic effects against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.50 |

| NCI-H460 | 42.30 |

| Hep-2 | 17.82 |

These values suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediate: Reaction of 3-methoxybenzaldehyde with malononitrile in the presence of sodium ethoxide.

- Cyclization: The intermediate undergoes cyclization with 4-bromopyridine under basic conditions.

- Amidation: Final amidation of the cyano group with an appropriate amine.

Industrial Production

For large-scale production, methods may include continuous flow reactors and high-throughput screening to optimize yield and reduce reaction time .

Medicinal Chemistry Applications

Research has focused on the role of this compound in drug design, particularly for neurological disorders and cancer treatments. Its unique structure allows for modifications that can enhance its biological activity while reducing toxicity.

Materials Science Applications

In materials science, compounds similar to this compound are being explored for their electronic and optical properties, potentially leading to innovations in organic electronics and photonics .

Q & A

Q. What are the established synthetic routes for 2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide, and what experimental conditions optimize yield?

A common approach involves condensation reactions between cyanoacetic acid derivatives and substituted anilines. For example, substituting nitro groups with pyridinylmethoxy intermediates under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) can generate precursors, followed by reduction (e.g., Fe/HCl) and condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) . Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates condensation.

- Temperature : 60–80°C balances reaction rate and side-product minimization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm for methoxyphenyl and pyridyl groups), cyano group absence (no direct signal, but adjacent protons at δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, cyano (CN) at ~115–120 ppm .

- FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹), amide C=O (~1680 cm⁻¹), and aromatic C–H (~3050 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ and fragments from cleavage at the amide bond.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards (volatile intermediates).

- Waste Disposal : Segregate acetonitrile-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry to calculate frontier orbitals (HOMO/LUMO), identifying reactive sites for nucleophilic/electrophilic attacks.

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the methoxyphenyl group and active-site residues .

- Example Workflow :

- Geometry optimization with Gaussian 16 (B3LYP/6-31G* basis set).

- Docking simulations with PyMol-generated protein pockets.

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

X-ray crystallography reveals intermolecular interactions (e.g., C–H···O, N–H···O) that stabilize specific conformations. For example:

- Hydrogen Bonding : Amide N–H donates to pyridyl N, creating a planar structure.

- Torsional Angles : Methoxyphenyl and pyridyl groups adopt a ~120° dihedral angle to minimize steric clash .

- Validation : Compare experimental vs. computational (Mercury 4.0) bond lengths (e.g., C=O: 1.23 Å vs. 1.25 Å predicted).

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., cyano group hydrolysis)?

- Protective Groups : Temporarily protect the cyano group with trityl chloride.

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent base-induced hydrolysis.

- Catalytic Additives : Add ZnCl₂ to stabilize the nitrile moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Artifact Check : Confirm solvent purity (e.g., DMSO-d₆ vs. CDCl₃ shifts).

- Tautomerism : Assess keto-enol equilibria in DMSO via variable-temperature NMR.

- DFT Refinement : Recalculate chemical shifts with solvent models (e.g., IEFPCM in Gaussian) .

Q. What experimental evidence supports or challenges proposed reaction mechanisms (e.g., SNAr vs. radical pathways)?

- Kinetic Isotope Effects (KIE) : A primary KIE (k_H/k_D > 1) suggests proton transfer in rate-limiting steps (supports SNAr).

- Radical Traps : Add TEMPO; suppressed yield indicates radical intermediates.

- Hammett Plots : Linear σ⁻ correlations favor electrophilic aromatic substitution .

Methodological Tables

Q. Table 1. Optimization of Condensation Reaction Parameters

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | +22% |

| Temperature (°C) | 50, 70, 90 | 80 | +15% |

| Catalyst Loading | 5%, 10%, 15% DMAP | 10% | +18% |

Q. Table 2. Key Crystallographic Data

| Parameter | Observed Value | Predicted (DFT) |

|---|---|---|

| C=O Bond Length (Å) | 1.2326 | 1.241 |

| N–H···O Distance (Å) | 2.891 | 2.905 |

| Dihedral Angle (°) | 118.7 | 121.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.